molecular formula C8H10N2OS B2561106 1-(4-Hydroxyphenyl)-1-methylthiourea CAS No. 37043-34-8

1-(4-Hydroxyphenyl)-1-methylthiourea

Cat. No.: B2561106
CAS No.: 37043-34-8
M. Wt: 182.24
InChI Key: FBCZSTKILWGCLF-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-1-methylthiourea is an organic compound characterized by the presence of a hydroxyphenyl group and a methylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-1-methylthiourea typically involves the reaction of 4-hydroxyaniline with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic attack of the amine group on the isothiocyanate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-1-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(4-Hydroxyphenyl)-1-methylthiourea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)-2-thiourea: Similar structure but with a different substitution pattern.

    4-Hydroxyphenylthiourea: Lacks the methyl group, leading to different reactivity and properties.

    1-Methyl-3-(4-hydroxyphenyl)thiourea: Positional isomer with distinct chemical behavior.

Uniqueness: 1-(4-Hydroxyphenyl)-1-methylthiourea is unique due to the presence of both hydroxyphenyl and methylthiourea groups, which confer specific reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-10(8(9)12)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCZSTKILWGCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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